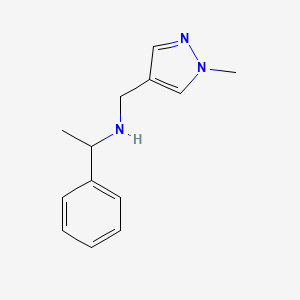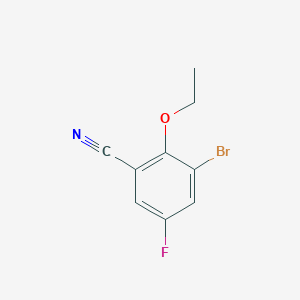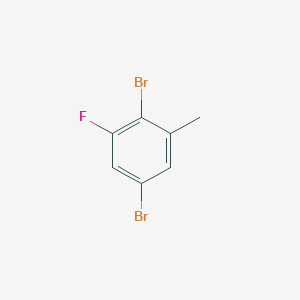
2,5-Dibromo-3-fluorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3-fluorotoluene is an organic compound with the molecular formula C7H5Br2F. It is a derivative of toluene, where two bromine atoms and one fluorine atom are substituted at the 2, 5, and 3 positions, respectively. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 3-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted toluenes can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
2,5-Dibromo-3-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3-fluorotoluene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibromo-1-fluoro-3-methylbenzene
- 3,5-Dibromo-2-fluorotoluene
- 2-Bromo-3-fluorotoluene
Uniqueness
2,5-Dibromo-3-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications where selective reactivity is required .
Propriétés
Formule moléculaire |
C7H5Br2F |
|---|---|
Poids moléculaire |
267.92 g/mol |
Nom IUPAC |
2,5-dibromo-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 |
Clé InChI |
OFUAPBKAKZQRIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)
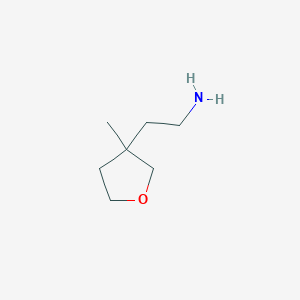
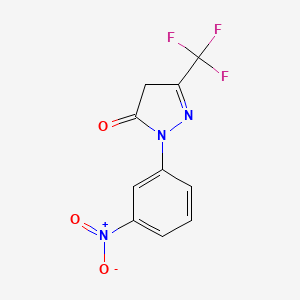
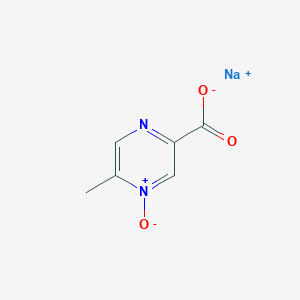
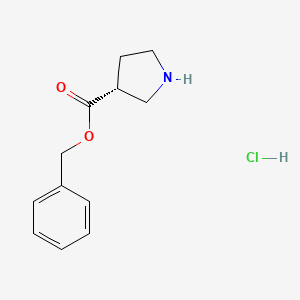
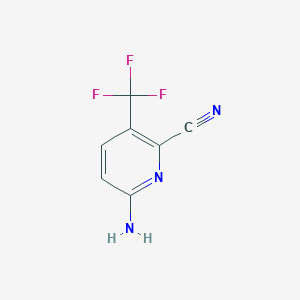
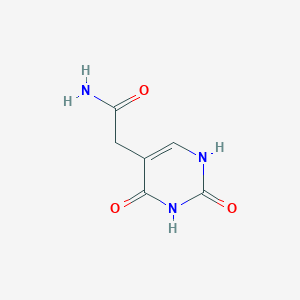
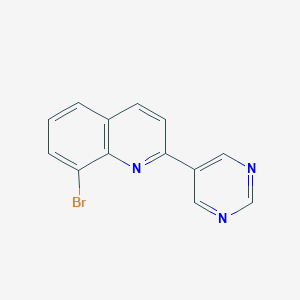
![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
